Phthalazin-1(2h)-one-4-carbaldehyde
Description
Phthalazin-1(2H)-one-4-carbaldehyde is a heterocyclic compound characterized by a fused benzene and pyridazine ring system (phthalazinone core) with a formyl (-CHO) substituent at position 4. Its structure combines electrophilic reactivity (from the aldehyde group) with the biological versatility of the phthalazinone scaffold. Phthalazine derivatives are widely studied for their pharmacological and agrochemical applications, including roles as enzyme inhibitors (e.g., acetohydroxyacid synthase (AHAS)), herbicides, and therapeutic agents targeting neurological and cardiovascular systems .
Synthetic routes to phthalazin-1(2H)-one derivatives often involve cyclization strategies, as seen in the synthesis of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives via ortho-substituent cyclization . The introduction of the formyl group at position 4 enhances reactivity for further functionalization, such as condensation or nucleophilic addition reactions, which are critical in drug discovery .
Properties
CAS No. |
116286-87-4 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
4-oxo-3H-phthalazine-1-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-5H,(H,11,13) |
InChI Key |
PBJJLZYNPLMYDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of phthalazinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Key Observations :
- Aldehyde vs. Carboxylic Acid : The formyl group in this compound offers reactivity for Schiff base formation, whereas the hydroxycarbonyl group in compound 17 enhances solubility and hydrogen-bonding capacity .
- Substituent Position : The herbicidal activity of 8-(4,6-dimethoxypyrimidin-2-yloxy) derivatives (e.g., 7a-7w ) highlights the importance of electron-withdrawing groups at specific positions for AHAS inhibition .
- Aromatic Substituents : 4-(4-Methyl-phenyl) derivatives exhibit α1-receptor selectivity, suggesting that bulky aryl groups enhance receptor binding .
Pharmacological and Agrochemical Profiles
Enzyme Inhibition (AHAS) :
Compound 7a-7w (Ki values comparable to KIH-6127) demonstrates that electron-deficient substituents (e.g., dimethoxypyrimidinyloxy) enhance AHAS binding, critical for herbicide development .
Receptor Binding (α1-Adrenergic) :
4-(4-Methyl-phenyl) derivatives show nanomolar affinity for α1-receptors, with selectivity influenced by the methyl group’s steric effects .
Antimicrobial and Anticancer Potential :
Physicochemical Data Comparison
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